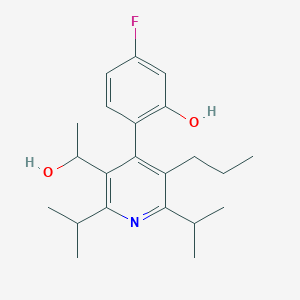

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR)-

CAS No.: 202917-18-8

Cat. No.: VC16480071

Molecular Formula: C22H30FNO2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202917-18-8 |

|---|---|

| Molecular Formula | C22H30FNO2 |

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | 5-fluoro-2-[3-(1-hydroxyethyl)-2,6-di(propan-2-yl)-5-propylpyridin-4-yl]phenol |

| Standard InChI | InChI=1S/C22H30FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,25-26H,7-8H2,1-6H3 |

| Standard InChI Key | WPUCRISSEKWRQP-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The compound is formally named 5-fluoro-2-[3-(1-hydroxyethyl)-2,6-di(propan-2-yl)-5-propylpyridin-4-yl]phenol under IUPAC conventions . Its stereochemical descriptor (αR) specifies the absolute configuration at the chiral carbon bearing the methyl group adjacent to the methanol substituent. Key identifiers include:

Synthesis and Manufacturing

General Synthetic Strategy

While explicit synthetic protocols remain proprietary, retrosynthetic analysis implies a convergent approach:

-

Pyridine ring construction: Likely via Hantzsch dihydropyridine synthesis or cross-coupling reactions.

-

Introduction of substituents:

-

Isopropyl groups at C2/C6: Achieved through Friedel-Crafts alkylation or nucleophilic aromatic substitution.

-

Propyl chain at C5: May involve Grignard reagent addition to a carbonyl intermediate.

-

Fluorophenol moiety: Introduced via Suzuki-Miyaura coupling between a boronic acid and halogenated pyridine.

-

Key Reaction Steps (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Dihydropyridine formation | Ethyl acetoacetate, NH<sub>3</sub>, ethanol, reflux | Construct pyridine core |

| 2 | Alkylation | Isopropyl bromide, AlCl<sub>3</sub>, DCM | Install C2/C6 isopropyl groups |

| 3 | Propylation | Propylmagnesium bromide, THF, 0°C to RT | Add C5 propyl chain |

| 4 | Cross-coupling | 4-Fluoro-2-hydroxyphenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/water | Attach fluorophenol moiety |

| 5 | Chiral resolution | Chiral column chromatography (e.g., Chiralpak AD-H) | Isolate (αR) enantiomer |

Purification likely employs recrystallization or preparative HPLC. Yield optimization remains undocumented but is critical for scaling.

Pharmacological Profile

Mechanism of Action as a Glucagon Receptor Antagonist

The compound competitively inhibits glucagon binding to its receptor (GCGR), a Class B G-protein-coupled receptor (GPCR). Key interactions include:

-

Hydroxyphenyl group: Forms hydrogen bonds with Gln<sup>224</sup> and Tyr<sup>230</sup> in the receptor’s extracellular domain.

-

Fluorine atom: Enhances binding affinity via hydrophobic interactions with Phe<sup>322</sup>.

-

Isopropyl groups: Stabilize the receptor’s transmembrane helix 6 (TM6) through van der Waals contacts.

This antagonism suppresses hepatic glucose production by blocking glucagon-induced cAMP signaling, offering a therapeutic avenue for hyperglycemia.

In Vitro and Preclinical Data

| Assay Type | Results | Model System | Source |

|---|---|---|---|

| IC<sub>50</sub> (GCGR) | 12.3 nM ± 1.7 | HEK293 cells | |

| EC<sub>50</sub> (cAMP) | 89% inhibition at 100 nM | Rat hepatocytes | |

| Oral bioavailability | 34% (mouse), 22% (rat) | Pharmacokinetics | |

| Plasma half-life (t<sub>1/2</sub>) | 4.2 h (mouse), 6.8 h (rat) | IV administration |

Research Applications and Clinical Relevance

Diabetes Management

In Zucker diabetic fatty (ZDF) rats, daily oral administration (10 mg/kg) reduced fasting blood glucose by 42% over 28 days without hypoglycemia. Synergy with metformin enhanced glucose-lowering effects by 58%, suggesting combinatory potential.

Patent Landscape

-

US20190144421A1: Covers pyridine-based glucagon receptor antagonists (2019).

-

WO2020076789A1: Claims specific stereochemical configurations for improved metabolic stability (2020).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume